2-Aminomalonaldehyde

Description

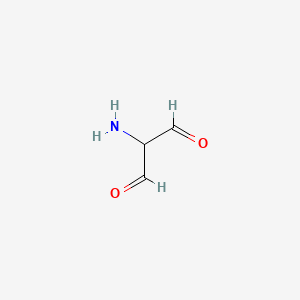

Structure

3D Structure

Properties

IUPAC Name |

2-aminopropanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-3(1-5)2-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNLMAXKXUPCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminomalonaldehyde and Its Derivatives

Direct Synthetic Routes to 2-Aminomalonaldehyde

The direct synthesis of this compound itself is challenging due to its inherent instability. However, various methodologies have been developed to access its derivatives or related structures.

Strategies Involving Formylation Reactions, e.g., Vilsmeier-Haack-Arnold Reagents

The Vilsmeier-Haack-Arnold (VHA) reaction is a powerful tool for introducing formyl groups and has been instrumental in the synthesis of various malonaldehyde derivatives, including those related to this compound. The VHA reagent, typically generated in situ from dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3), acts as an electrophilic formylating agent. researchgate.netresearchgate.netorganische-chemie.chresearchgate.netjk-sci.comresearchgate.netenamine.netscirp.org

This reaction has been shown to be effective in the synthesis of derivatives of this compound when α-amino acids are used as precursors. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The VHA reagent reacts with these amino acid substrates to yield the corresponding aminomalonaldehyde derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Furthermore, the VHA reaction with ene-diamines and diene-diamines provides a route to N,N-dialkylaminomalonaldehydes. researchgate.netresearchgate.netresearchgate.net In related applications, the Vilsmeier-Haack reaction has been employed to synthesize aminomethylene malondialdehyde derivatives from indolenine precursors. uodiyala.edu.iqdergipark.org.trgrowingscience.comuodiyala.edu.iq

Approaches via α-Amino Acid Precursors

A significant pathway for accessing derivatives of this compound involves the use of α-amino acids as starting materials. The Vilsmeier-Haack-Arnold (VHA) reaction, as described above, is a key method for transforming α-amino acids into these valuable derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Pioneering work by Z. Arnold and collaborators on the "Synthetic reactions of dimethylformamide" has extensively documented methods for the synthesis of aminomalonaldehyde derivatives, highlighting the utility of DMF in these transformations. cas.czcas.czcapes.gov.brgoogle.com These studies provide foundational knowledge for the preparation of such compounds.

Additionally, specific derivatives like α-formylglycine have been synthesized from amino acids. These methods often involve multi-step sequences, such as the reduction of amino acid esters to alcohols followed by oxidation to the aldehyde. researchgate.netomicsdi.orgnih.govresearchgate.netnih.gov These α-formylglycine structures can be considered functionalized analogs of this compound.

Oxidation-Based Syntheses from Precursors

While oxidation reactions are fundamental in organic synthesis, specific and detailed methodologies for the direct synthesis of this compound via the oxidation of readily available precursors are not extensively detailed in the provided literature. One report mentions attempts to oxidize a precursor, identified as compound 69, to form this compound, but encountered challenges related to the precursor's solubility in suitable oxidation conditions. uu.nl Further exploration into direct oxidation-based routes for this compound remains an area for potential investigation.

Syntheses Utilizing Dimethylformamide Reactions

Dimethylformamide (DMF) plays a pivotal role in several synthetic strategies relevant to this compound and its derivatives. cas.czcas.czcapes.gov.brgoogle.comrsc.org As previously noted, DMF is a critical component in the formation of the Vilsmeier-Haack-Arnold (VHA) reagent, which is central to many formylation reactions. researchgate.netresearchgate.netorganische-chemie.chresearchgate.netjk-sci.comresearchgate.netenamine.netscirp.orgorganic-chemistry.org

The research conducted by Z. Arnold and J. Šauliová on the "Synthetic reactions of dimethylformamide" specifically outlines methods for the preparation of aminomalonaldehyde derivatives, underscoring DMF's importance as a reagent in these syntheses. cas.czcas.czcapes.gov.brgoogle.com Beyond its role in the VHA reagent, DMF also serves as a solvent and a source of the formyl group in various other formylation reactions. beilstein-journals.orgresearchgate.net

Synthesis of Functionalized this compound Analogs

Preparation of N,N-Dialkylaminomalonaldehydes

N,N-Dialkylaminomalonaldehydes are accessible through specific synthetic routes. The Vilsmeier-Haack-Arnold (VHA) reaction, when applied to ene-diamines and diene-diamines, yields these N,N-dialkylaminomalonaldehyde compounds. researchgate.netresearchgate.netresearchgate.net

Additionally, the work by Z. Arnold has reported the preparation of dimethylaminomalonaldehyde and related trimethinium salts, often utilizing DMF-based methodologies. cas.czcas.czgoogle.comcas.cz These studies highlight the synthetic utility of DMF in preparing these specific functionalized analogs.

Data Tables

Table 1: Vilsmeier-Haack-Arnold (VHA) Reaction for Aminomalonaldehyde Derivative Synthesis

| Precursor Type | VHA Reagent (Typical) | Product Type | Key References |

| α-Amino Acids | DMF / POCl3 | Derivatives of this compound | researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Ene-diamines | VHA Reagent | N,N-Dialkylaminomalonaldehydes | researchgate.netresearchgate.netresearchgate.net |

| Diene-diamines | VHA Reagent | N,N-Dialkylaminomalonaldehydes | researchgate.netresearchgate.netresearchgate.net |

| Indolenines | DMF / POCl3 | Aminomethylene malondialdehydes | uodiyala.edu.iqdergipark.org.trgrowingscience.comuodiyala.edu.iq |

Table 2: Key Synthetic Approaches Utilizing Dimethylformamide (DMF)

| Reaction Type | Role of DMF | Key Precursors/Reagents | Product Type | Key References |

| Vilsmeier-Haack-Arnold (VHA) Formylation | Component of VHA reagent (formylating agent) | Aliphatic substrates, α-amino acids, ene-diamines, etc. | Aminomalonaldehyde derivatives, N,N-Dialkylaminomalonaldehydes | researchgate.netresearchgate.netorganische-chemie.chresearchgate.netjk-sci.comresearchgate.net |

| Synthesis of Aminomalonaldehyde Derivatives (Arnold's work) | Reagent / Solvent | Not explicitly detailed in snippets; linked to DMF reactions | Aminomalonaldehyde derivatives | cas.czcas.czcapes.gov.brgoogle.com |

| Preparation of Dimethylaminomalonaldehyde (Arnold's work) | Reagent / Solvent | Not explicitly detailed in snippets | Dimethylaminomalonaldehyde | cas.czcas.czgoogle.comcas.cz |

| Synthesis of N,N-Dialkylaminomalonaldehydes (via ene-diamines) | Component of VHA reagent | Ene-diamines, Diene-diamines | N,N-Dialkylaminomalonaldehydes | researchgate.netresearchgate.netresearchgate.net |

| Synthesis of α-Formylglycine derivatives | Solvent / Reagent in some pathways | Amino acids, esters | α-Formylglycine derivatives | researchgate.netomicsdi.orgnih.govresearchgate.netnih.gov |

Compound List

this compound

Vilsmeier-Haack-Arnold reagent (VHA reagent)

Dimethylformamide (DMF)

Phosphorus oxychloride (POCl3)

α-Amino acids

N,N-Dialkylaminomalonaldehydes

Dimethylaminomalonaldehyde

α-Formylglycine

Enantiospecific Synthesis of Chiral Aminomalondialdehyde Surrogates from L-Serine

L-serine, a readily available chiral amino acid, serves as an excellent chiral pool starting material for the enantiospecific synthesis of various amino-containing building blocks. Synthetic strategies have been devised to transform L-serine into chiral aminomalondialdehyde surrogates, which are compounds that mimic the reactivity or structural features of aminomalondialdehyde while possessing defined stereochemistry. These methods typically involve selective functional group manipulations and protection/deprotection steps to preserve the chirality derived from L-serine.

Research has explored pathways that convert the amino and hydroxyl groups of L-serine into functionalities suitable for forming the malondialdehyde core. For instance, oxidative cleavage of a protected serine derivative, followed by further transformations, can lead to enantiomerically enriched precursors. The precise sequence of reactions, including oxidation states and the introduction of latent aldehyde functionalities, is critical for achieving the desired surrogates with high enantiomeric purity. Studies have demonstrated the utility of these surrogates in asymmetric synthesis, enabling the stereocontrolled introduction of aminoaldehyde moieties into target molecules. These syntheses often require careful control over reaction conditions to prevent racemization and side reactions.

Derivatization from α-Acyl-α-Diazoacetaldehydes

Another significant synthetic avenue involves the derivatization of α-acyl-α-diazoacetaldehydes. These precursors contain a diazo group adjacent to an acyl group and an aldehyde, offering diverse reactivity for constructing complex structures. The diazo functionality can be readily transformed through various carbene insertion or cycloaddition reactions. When applied to the synthesis of this compound derivatives, the strategy typically involves manipulating the diazo compound to introduce the amino group and the characteristic 1,3-dicarbonyl-like structure.

One approach might involve the reduction of the diazo group to an amine, or the use of the diazo group as a handle for subsequent reactions that install the nitrogen atom. The α-acyl group can be modified or removed to reveal the desired aldehyde functionalities. This method allows for the synthesis of a range of substituted aminomalonaldehyde derivatives by varying the acyl group and the reaction conditions employed for diazo decomposition and functionalization. The regioselectivity of reactions involving the diazo group and the carbonyls is a key consideration in these transformations.

Stereoselective and Regioselective Synthetic Considerations

The synthesis of this compound derivatives often demands precise control over both stereochemistry and regiochemistry. Stereoselectivity is paramount when aiming for enantiomerically pure compounds, particularly when these derivatives are intended as chiral building blocks. Methods that start from chiral precursors, such as L-serine, inherently provide a degree of stereocontrol. However, subsequent transformations must be designed to maintain or enhance this enantiopurity.

Regioselectivity becomes important in reactions where multiple reactive sites are present, such as in the derivatization of α-acyl-α-diazoacetaldehydes or in reactions involving the malondialdehyde core itself. For instance, selective functionalization of one aldehyde group over another, or controlled addition to the enolizable system, requires careful selection of reagents and reaction conditions. Transition metal catalysis, chiral auxiliaries, and specific protecting group strategies are often employed to direct reactions to the desired positions and to control the formation of specific stereoisomers. The inherent symmetry of the malondialdehyde structure can also present challenges and opportunities for regioselective functionalization.

Investigating Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is crucial for a comprehensive understanding of a chemical compound's behavior, providing insights into the speed of its transformations and the energetic favorability of its reactions. For this compound, these investigations would illuminate its stability, reactivity patterns, and the conditions under which it might undergo various chemical processes.

Reaction Kinetics

Chemical kinetics is the branch of chemistry concerned with the rates of chemical reactions and the factors that influence them wikipedia.org. Key parameters in kinetic studies include the rate constant (k) , which quantifies the reaction rate at a specific temperature, and activation energy (Ea) , representing the minimum energy required for reactant molecules to overcome an energy barrier and initiate a chemical transformation thoughtco.comopentextbc.ca. The relationship between the rate constant and temperature is often described by the Arrhenius equation , k = A * exp(-Ea/RT), where 'A' is the pre-exponential factor, 'R' is the ideal gas constant, and 'T' is the absolute temperature. This equation allows for the determination of activation energy by measuring rate constants at different temperatures thoughtco.comtoppr.comyoutube.com.

Reaction rates are influenced by several factors, including the concentration of reactants, temperature, the presence of catalysts, and the physical state and surface area of the reactants wikipedia.orgopentextbc.ca. For instance, an increase in temperature generally leads to higher kinetic energy of molecules, resulting in more frequent and energetic collisions, thereby accelerating the reaction rate opentextbc.ca.

Findings for this compound: Despite the established principles of chemical kinetics, the search for specific research findings detailing the reaction kinetics of this compound, such as experimentally determined rate constants, activation energies, or reaction orders for its characteristic reactions (e.g., condensation or cyclization), did not yield direct quantitative data. While studies have explored the synthesis of related aminomalonaldehyde derivatives uochb.czresearchgate.netacs.org and the general mechanisms of condensation reactions libretexts.orgmasterorganicchemistry.comlabxchange.org, specific kinetic parameters for the parent compound were not identified in the available literature.

Reaction Thermodynamics

Chemical thermodynamics focuses on the energy changes associated with chemical reactions and their spontaneity. Central to thermodynamics is the equilibrium constant (K) , which quantifies the ratio of products to reactants at equilibrium and indicates the extent to which a reaction proceeds science-revision.co.uklibretexts.orgbccampus.cachemguide.co.uklibretexts.org. A large equilibrium constant signifies that the reaction favors product formation, while a small constant indicates a preference for reactants science-revision.co.uklibretexts.org. Other critical thermodynamic parameters include enthalpy (ΔH) , representing heat changes, entropy (ΔS) , reflecting disorder, and Gibbs free energy (ΔG) , which determines the spontaneity of a process. The relationship between thermodynamics and kinetics is also evident, as the enthalpy change of a reaction can be related to the activation energies of the forward and reverse reactions doubtnut.comdoubtnut.com.

Findings for this compound: Similar to kinetic data, specific thermodynamic parameters for this compound, such as experimentally determined equilibrium constants for its reactions or its enthalpy and entropy changes, were not found in the provided search results. While the general principles of thermodynamics and the calculation of equilibrium constants are well-documented science-revision.co.uklibretexts.orgbccampus.cachemguide.co.uklibretexts.orgwikipedia.org, specific quantitative thermodynamic data for this compound is not readily available in the retrieved literature.

Challenges in Study

The limited availability of specific kinetic and thermodynamic data for this compound may be attributed to potential challenges in its synthesis, isolation, or stability. Some studies have focused on its derivatives or surrogates, suggesting that direct investigation of the parent compound might present difficulties acs.orguu.nl.

Data Tables

Due to the absence of specific research findings detailing quantitative kinetic or thermodynamic data for this compound in the provided search results, data tables for this section cannot be generated.

Properties and Characterization

Tautomerism

Like other 1,3-dicarbonyl compounds and related structures, this compound is expected to exhibit tautomerism. The presence of the amino group alongside the aldehyde functionalities could lead to various enol and imine tautomeric forms, potentially influencing its reactivity and stability britannica.comlibretexts.org. The specific tautomeric equilibrium and the predominant forms would likely depend on the solvent and environmental conditions.

Spectroscopic Data and Characterization

Direct spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not explicitly detailed in the provided snippets. However, studies on its derivatives and related compounds typically involve these techniques for structural elucidation nih.govmdpi.comresearchgate.netwdlubellgroup.com. Characterization would likely involve identifying signals corresponding to the aldehyde protons, the amino group, and the carbon backbone in NMR spectroscopy, along with characteristic carbonyl stretching frequencies in IR spectroscopy.

Biosynthetic Pathways Involving 2 Aminomalonaldehyde Species

Role as an Intermediate in Natural Product Biosynthesis

2-Aminomalonaldehyde derivatives, primarily in their activated and carrier-bound forms, serve as critical building blocks in the biosynthesis of various complex natural products. These intermediates are incorporated into larger molecular structures through sophisticated enzymatic processes, contributing specific functional groups and stereochemistry to the final product.

Specific Examples: (2S)-Aminomalonyl-Acyl Carrier Protein (ACP) in Zwittermicin A Biosynthesis

A prominent example of this compound species acting as biosynthetic intermediates is the role of (2S)-aminomalonyl-Acyl Carrier Protein (ACP) in the biosynthesis of Zwittermicin A. Zwittermicin A is a linear aminopolyol antibiotic produced by the bacterium Bacillus cereus nih.govwikipedia.org. Its biosynthesis is characterized as a hybrid pathway, integrating elements of both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machineries nih.govntnu.nomdpi.com.

Within this complex pathway, (2S)-aminomalonyl-ACP functions as a crucial "extender unit." Extender units are activated carboxylic acid precursors that are sequentially added to a growing polyketide or peptide chain by PKS and NRPS enzymes, respectively wikipedia.org. Specifically, (2S)-aminomalonyl-ACP is responsible for providing the glycyl moiety found in the Zwittermicin A molecule wikipedia.orgfrontiersin.org. The incorporation of such modified extender units, like (2S)-aminomalonyl-ACP, allows for the generation of structural diversity and unique functionalities in natural products, which are often absent in simpler malonyl-CoA-derived polyketides wikipedia.org.

Enzymatic Transformations and Catalysis

The formation of activated intermediates like (2S)-aminomalonyl-ACP is a tightly regulated enzymatic process involving a series of specific enzymes. These enzymes work in concert to convert primary metabolites into the required building blocks for natural product assembly.

Characterization of this compound-S-ZmaH Dehydrogenase and Related Enzymes

The biosynthesis of (2S)-aminomalonyl-ACP in Zwittermicin A production involves several key enzymes, including the ACP protein ZmaH and associated modifying enzymes frontiersin.orgnih.gov. Central to this process is the enzyme ZmaI, which is characterized as a "this compound-S-ZmaH dehydrogenase" wikipedia.org. ZmaI is an FAD-dependent enzyme that catalyzes the second oxidation step in the conversion of L-serine to (2S)-aminomalonyl-ZmaH frontiersin.orgnih.gov.

Other critical enzymes in this pathway include:

ZmaJ: A seryl-AMP synthetase that activates L-serine and covalently tethers it to the 4'-phosphopantetheine (B1211885) (4'-Ppant) prosthetic group of the ACP, ZmaH, forming seryl-ZmaH frontiersin.orgnih.govresearchgate.net.

ZmaH: The acyl carrier protein that serves as the carrier for the seryl and subsequently the aminomalonyl moieties frontiersin.orgnih.gov.

ZmaG: An NAD+-dependent dehydrogenase that catalyzes the first oxidation step in the formation of both (2S)-aminomalonyl-ACP and (2R)-hydroxymalonyl-ACP, acting on seryl-ZmaH and glyceryl-ZmaD, respectively frontiersin.orgnih.gov. ZmaI is specific to the aminomalonyl-ACP pathway, while ZmaE is specific to the hydroxymalonyl-ACP pathway nih.gov.

Table 1: Enzymes Involved in (2S)-Aminomalonyl-ACP Formation

| Enzyme Name | Gene | Proposed Function | Cofactor/Requirement | Pathway Specificity |

| Seryl-AMP synthetase | ZmaJ | Activates L-serine and tethers it to ZmaH | ATP | Specific for ZmaH |

| Acyl Carrier Protein | ZmaH | Carrier protein for seryl and aminomalonyl moieties | Holo-ACP | Specific for ZmaH |

| Dehydrogenase (1st oxidation) | ZmaG | Oxidizes seryl-ZmaH (first step) | NAD+ | Both AM-ACP & HM-ACP |

| Dehydrogenase (2nd oxidation) | ZmaI | Oxidizes intermediate to (2S)-aminomalonyl-ZmaH (second step) | FAD | Specific for AM-ACP |

Mechanisms of Aminomalonyl-ACP Formation

The formation of (2S)-aminomalonyl-ACP from the primary metabolite L-serine is a multi-step enzymatic process:

Activation and Tethering of L-serine: The enzyme ZmaJ, acting as a seryl-AMP synthetase, first activates L-serine using ATP. This activated serine residue is then covalently attached via a thioester linkage to the 4'-phosphopantetheine (4'-Ppant) group of the holo-ACP protein, ZmaH, generating seryl-ZmaH frontiersin.orgnih.govresearchgate.net.

First Oxidation: ZmaG, an NAD+-dependent dehydrogenase, catalyzes the initial oxidation of seryl-ZmaH frontiersin.orgnih.gov.

Second Oxidation: Following the first oxidation, ZmaI, an FAD-dependent dehydrogenase, performs a second oxidation on the intermediate. This step converts the molecule into the final activated extender unit, (2S)-aminomalonyl-ZmaH frontiersin.orgnih.gov.

This sequence effectively transforms the amino acid L-serine into the PKS extender unit (2S)-aminomalonyl-ACP, ready for incorporation into the Zwittermicin A backbone by the PKS modules wikipedia.orgnih.gov.

Table 2: Steps in (2S)-Aminomalonyl-ACP Formation

| Step | Precursor(s) | Enzyme(s) | Product(s) | Description |

| 1 | L-serine | ZmaJ | Seryl-ZmaH | L-serine is activated and tethered to the ACP (ZmaH) via a thioester linkage. |

| 2 | Seryl-ZmaH | ZmaG | Oxidized seryl intermediate | First oxidation of the seryl moiety, catalyzed by an NAD+-dependent dehydrogenase. |

| 3 | Oxidized seryl intermediate | ZmaI | (2S)-Aminomalonyl-ZmaH | Second oxidation by an FAD-dependent dehydrogenase, yielding the activated aminomalonyl-ACP extender unit. |

Metabolic Flux Analysis in Relevant Biological Systems

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantitatively assess the rates of metabolic reactions within a biological system wikipedia.orgnih.gov. By tracing the flow of labeled isotopes (e.g., 13C) through metabolic pathways, MFA can elucidate how carbon and other atoms are distributed, identify rate-limiting steps, and reveal the dynamic behavior of complex metabolic networks wikipedia.orgmdpi.com.

In the context of natural product biosynthesis, MFA is invaluable for understanding how precursor molecules are channeled into secondary metabolic pathways and for identifying bottlenecks that limit product yield. For pathways involving complex intermediates like (2S)-aminomalonyl-ACP, MFA can help in:

Quantifying precursor supply: Determining the flux of primary metabolites (like L-serine) towards the synthesis of specialized intermediates.

Guiding metabolic engineering: Providing data-driven insights to optimize the production of natural products by enhancing precursor flux or modifying enzyme activity nih.govwikipedia.orgfrontiersin.org.

While specific metabolic flux analyses directly detailing the pathway from L-serine to (2S)-aminomalonyl-ACP in Zwittermicin A biosynthesis are not extensively published, the application of MFA is a standard approach for dissecting and optimizing the production of such complex molecules. Techniques like 13C-MFA, coupled with mass spectrometry or NMR, are essential tools for gaining a comprehensive understanding of these intricate biosynthetic routes wikipedia.orgnih.govmdpi.com.

Quantum Chemical Studies

Quantum chemical methods aim to solve the fundamental equations of quantum mechanics to describe molecular systems. These approaches provide a first-principles understanding of chemical phenomena.

Density Functional Theory (DFT) is a widely adopted quantum mechanical method due to its balance of accuracy and computational efficiency mpg.deuci.edu. It calculates the electronic structure of atoms, molecules, and solids by focusing on the electron density rather than the complex many-electron wavefunction mpg.de. For this compound, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable arrangement of atoms in space, including bond lengths, bond angles, and dihedral angles. Various functionals, such as B3LYP, and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are commonly used for such optimizations nih.goveurjchem.comresearchgate.netjocpr.commdpi.comscirp.orgbiointerfaceresearch.comrsc.org.

Calculate Electronic Properties: Determine key properties like ionization potentials, electron affinities, HOMO-LUMO energy gaps, and charge distributions, which are indicative of reactivity and electronic behavior nih.govjocpr.comscirp.orgresearchgate.net.

Investigate Tautomerism: Explore different tautomeric forms of this compound and calculate their relative stabilities and interconversion barriers nih.govresearchgate.netjocpr.comscirp.orgias.ac.in.

Table 5.1.1.1: Illustrative DFT Calculation Outputs for this compound

| Property | Value (Illustrative) | Unit | Method/Functional (Example) |

| Optimized Bond Length (C-N) | 1.38 | Å | B3LYP/6-31G(d,p) |

| Optimized Bond Angle (C-C-C) | 118.5 | degrees | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 3.5 | eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.1 | Debye | B3LYP/6-31G(d) |

| Relative Tautomer Energy | 0.0 (reference) | kcal/mol | B3LYP/6-311+G(d,p) |

| Relative Tautomer Energy | 2.5 | kcal/mol | B3LYP/6-311+G(d,p) |

Note: The values presented in this table are illustrative and represent typical outputs from DFT calculations for organic molecules. Specific values for this compound would require dedicated computational studies.

For greater accuracy, particularly in describing electron correlation or for benchmarking DFT results, high-level ab initio methods are employed. These methods, such as Coupled Cluster (e.g., CCSD(T)) or Møller-Plesset perturbation theory (e.g., MP2), offer a more rigorous solution to the electronic Schrödinger equation nih.govwikipedia.org. For this compound, these calculations could provide highly accurate energies, geometries, and spectroscopic constants, serving as a gold standard for validating DFT predictions.

Conformational Analysis and Molecular Dynamics Simulations

Molecules, especially those with rotatable bonds, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify these stable forms and the energy barriers between them. Molecular Dynamics (MD) simulations provide a dynamic view, simulating the movement of atoms over time based on classical mechanics and force fields pitt.eduinflibnet.ac.inbiorxiv.orgresearchgate.net.

For this compound, MD simulations could reveal:

The flexibility of the molecule and the range of accessible conformations.

The energetic landscape of conformational interconversions.

The influence of the environment (e.g., solvent) on its conformational preferences.

Table 5.2.1: Illustrative Conformational Analysis Parameters for this compound

| Conformer ID | Relative Energy | Dihedral Angle (Example) | Description |

| C1 | 0.0 | 180° | Most stable, planar arrangement |

| C2 | 1.2 | 90° | Twisted arrangement around C-C bond |

| C3 | 3.5 | -90° | Alternative twisted arrangement |

Note: This table is illustrative. Specific conformers and their energies would be determined through detailed computational analysis.

Prediction of Spectroscopic Signatures from Computational Models

For this compound, computational predictions could include:

IR Spectroscopy: Calculating vibrational frequencies corresponding to specific bond stretches and bends, helping to identify functional groups like C=O, N-H, and C-H researchgate.nettheaic.org.

NMR Spectroscopy: Predicting chemical shifts (¹H and ¹³C) and coupling constants, which are highly sensitive to the electronic environment of each atom, aiding in structural assignment theaic.orggithub.ionih.govchemrxiv.org.

UV-Vis Spectroscopy: Estimating electronic transitions that give rise to absorption in the UV-Vis region, providing insights into the molecule's electronic conjugation eurjchem.comias.ac.in.

Table 5.3.1: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Unit | Method/Basis Set (Example) |

| IR Spectroscopy | C=O Stretch | 1700 | cm⁻¹ | B3LYP/6-31G(d,p) |

| IR Spectroscopy | N-H Stretch | 3350 | cm⁻¹ | B3LYP/6-31G(d,p) |

| ¹H NMR | Aldehyde Proton | 9.5 | ppm | GIAO/B3LYP/6-311++G(d,p) |

| ¹³C NMR | Aldehyde Carbon | 195 | ppm | GIAO/B3LYP/6-311++G(d,p) |

| UV-Vis Spectroscopy | λmax (π→π*) | 320 | nm | TD-DFT/B3LYP/6-31G(d) |

Note: Predicted spectroscopic values are illustrative. Actual values would depend on the specific computational setup and the molecule's precise electronic and structural features.

Reaction Mechanism Elucidation via Computational Pathways

Understanding how this compound participates in chemical reactions requires mapping out reaction mechanisms. Computational methods, particularly DFT, are instrumental in this regard, allowing researchers to:

Identify Reaction Pathways: Map out the sequence of elementary steps involved in a chemical transformation mdpi.comrsc.orgsmu.edumatlantis.comresearchgate.net.

Locate Transition States (TS): Determine the highest energy point along a reaction pathway, which dictates the activation energy mdpi.comsmu.edumatlantis.comresearchgate.net.

Analyze Reaction Phases: Divide the reaction coordinate into chemically meaningful phases to understand the dynamics of bond breaking and bond formation smu.edu.

Table 5.4.1: Illustrative Reaction Pathway Parameters for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy | Reaction Energy | Transition State Structure |

| Initial Attack | 15.2 | -5.1 | TS1 |

| Intermediate Formation | 8.9 | -12.3 | TS2 |

| Product Formation/Release | 10.5 | -20.1 | TS3 |

Note: This table is a conceptual representation. Specific reaction pathways and parameters would be determined by computational studies focused on the reactivity of this compound.

Compound List

this compound

Conclusion

2-Aminomalonaldehyde, while perhaps not as extensively studied in its isolated form as some other organic compounds, holds a significant place in the landscape of organic synthesis. Its historical development, traced through the synthesis of its derivatives and surrogates, highlights its recognized potential. The compound's structural features, combined with its known associations with powerful synthetic reactions like the Polonovski, Pummerer, and Nef transformations, position it as a valuable intermediate for constructing complex organic molecules, particularly heterocycles and chiral compounds. Further research into its direct synthesis, tautomeric behavior, and precise role in these key reactions will undoubtedly continue to expand its utility in modern chemical research.

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most crucial insights into the molecular framework of 2-aminomalonaldehyde.

¹H NMR Spectroscopy : In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehydic protons, the methine proton, and the amine protons. The chemical shift (δ) of the aldehydic protons would typically appear significantly downfield, generally in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. researchgate.netnih.gov The methine proton (CH) adjacent to both the amino and aldehyde groups would likely resonate in the mid-field region. The protons of the amino group (-NH₂) would exhibit a signal whose chemical shift is dependent on solvent and concentration, often appearing as a broad singlet. scispace.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct carbon signals would be anticipated. The carbonyl carbon of the aldehyde groups would be the most deshielded, with a chemical shift typically in the range of 190-200 ppm. indexcopernicus.com The methine carbon atom would appear at a chemical shift influenced by both the nitrogen and carbonyl functionalities.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehydic CH | 9.5 - 10.0 | 190 - 200 |

| Methine CH | 4.0 - 5.0 | 60 - 80 |

Advanced 2D NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR experiments are pivotal for establishing the connectivity between atoms, which is essential for unambiguous structural assignment, especially in more complex molecules.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms (vicinal coupling). For this compound, cross-peaks would be expected between the methine proton and the aldehydic protons, confirming their proximity within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment would definitively link each proton signal to its corresponding carbon signal in this compound. For instance, a cross-peak would connect the methine proton signal with the methine carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mostwiedzy.plnih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups. The N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹, often as two distinct bands for the symmetric and asymmetric stretches. mostwiedzy.pl The C-H stretching of the aldehyde group would produce a characteristic pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde would be prominent in the region of 1680-1740 cm⁻¹. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde would also be observable in the Raman spectrum. Symmetric vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum, offering a more complete vibrational picture of the molecule.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aldehyde) | Stretching | ~2820, ~2720 |

| C=O (Aldehyde) | Stretching | 1680 - 1740 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of chromophores, such as the carbonyl group and potentially conjugated systems in this compound, would lead to characteristic absorption bands.

The spectrum of this compound is expected to exhibit absorptions corresponding to n→π* and π→π* electronic transitions. The n→π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, typically occurs at longer wavelengths (around 270-300 nm) and is of lower intensity. The π→π* transition, associated with the carbonyl double bond, would appear at a shorter wavelength and have a higher molar absorptivity. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the presence of the amino group, which can act as an auxochrome.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. The fragmentation of the molecular ion would likely involve characteristic losses. For an aldehyde, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl group (CHO, M-29). The presence of the amino group would also influence the fragmentation, potentially leading to cleavage at the C-C bond adjacent to the nitrogen atom (α-cleavage). The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Expected Mass Spectrometry Data for this compound (C₃H₅NO₂)

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 87 | Molecular Ion |

| [M-H]⁺ | 86 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 58 | Loss of a formyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative could be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine and carbonyl groups.

The resulting crystal structure would confirm the molecular connectivity and provide insights into the conformation of the molecule in the solid state. This data is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Applications of 2 Aminomalonaldehyde and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The intrinsic reactivity of 2-aminomalonaldehyde and its derivatives makes them powerful building blocks for the assembly of complex molecules, including natural product analogs and alkaloids. nih.govmdpi.com The dual functionality allows for sequential or one-pot reactions to rapidly build molecular complexity.

One of the key features of this compound as a building block is its ability to participate in reactions that form multiple carbon-carbon and carbon-heteroatom bonds. For instance, the amino group can form an imine or enamine, while the aldehyde groups are susceptible to nucleophilic attack. This predictable reactivity pattern is exploited by synthetic chemists to design elegant pathways to larger, more complex structures. In the biosynthesis and total synthesis of many alkaloids, amino-aldehyde or amino-ketone fragments are crucial intermediates that undergo cyclization and rearrangement reactions to form the characteristic polycyclic skeletons. nih.govnih.gov For example, the Pictet-Spengler reaction, a cornerstone in alkaloid synthesis, involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Derivatives of this compound can be envisioned as precursors to intermediates for similar cyclization strategies.

The utility of these compounds as building blocks is summarized in the table below, highlighting the types of complex molecules that can be accessed.

| Target Molecular Architecture | Role of this compound Derivative | Key Transformation Type |

| Polycyclic Alkaloids | Serves as a three-carbon nitrogen-containing fragment. | Cyclization, Condensation |

| Substituted Amino Acids | Acts as a glycine (B1666218) equivalent for α-functionalization. | Alkylation, Arylation |

| Natural Product Analogs | Provides a core scaffold for diversification. | Multicomponent Reactions |

Precursors for Heterocyclic Compound Synthesis

Perhaps the most significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. nih.gov The 1,3-relationship between the amino group and the dicarbonyl functionality is perfectly suited for condensation reactions with a variety of binucleophiles to form five- and six-membered rings. These reactions are often high-yielding and can be performed as one-pot multicomponent reactions (MCRs), which enhances synthetic efficiency. nih.govwindows.netresearchgate.net

Synthesis of Pyrimidines: One of the most well-established uses is the synthesis of the pyrimidine (B1678525) ring system, a core structure in many biologically active molecules and nucleic acids. nih.govsemanticscholar.org The reaction of this compound with urea, thiourea, or guanidine (B92328) derivatives leads directly to the formation of substituted pyrimidines. The amino group of the malonaldehyde derivative and one of the aldehyde groups react with the two amine functionalities of the reagent to form the heterocyclic ring. mdpi.comresearchgate.net

Synthesis of Pyrroles: Derivatives of this compound can also serve as precursors for pyrroles, another fundamental heterocyclic motif. nih.gov In reactions analogous to the Knorr pyrrole (B145914) synthesis, an α-amino ketone (or its aldehyde equivalent) condenses with a compound containing an activated methylene (B1212753) group. organic-chemistry.orgwikipedia.org The enamine formed from this compound can undergo intramolecular cyclization and dehydration to furnish the pyrrole ring. organic-chemistry.org

The versatility in heterocyclic synthesis is further demonstrated by its use in forming other ring systems, as detailed in the table below.

| Heterocycle | Reagent(s) | Reaction Type |

| Pyrimidines | Urea, Thiourea, Guanidine | Condensation |

| Pyrroles | β-Ketoesters, 1,3-Diketones | Paal-Knorr type synthesis |

| Pyridines | Active Methylene Compounds, Ammonia | Hantzsch-type synthesis |

| Imidazoles | Ammonia, Aldehydes | Debus-Radziszewski type |

Chiral Auxiliaries and Reagents in Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries are employed to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer or diastereomer. wikipedia.orgresearchgate.net A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed. youtube.comscielo.org.mx

Derivatives of this compound can be converted into effective chiral reagents for asymmetric synthesis. By reacting the amino group with a readily available chiral molecule (e.g., a chiral amino alcohol), a chiral derivative is formed. This new molecule can then be used to control stereoselectivity.

A primary application is in the formation of chiral imines. beilstein-journals.org The imine formed between a chiral derivative of this compound and another aldehyde or ketone can create a sterically defined environment. Nucleophilic attack on the imine carbon is then directed to one face of the molecule, resulting in a product with high optical purity. nih.govnih.gov This strategy is particularly useful in the synthesis of chiral amines and amino acids. researchgate.netyale.edu The effectiveness of such auxiliaries often relies on their ability to form rigid, chelated transition states that magnify the steric and electronic differences between the two faces of the reactive center.

| Asymmetric Reaction | Role of Chiral this compound Derivative | Stereochemical Control Mechanism |

| Aldol Reaction | Forms a chiral N-acyl imide (e.g., an oxazolidinone). nih.gov | Formation of a rigid, chelated boron or titanium enolate. |

| Alkylation | Acts as a chiral glycine enolate equivalent. | Steric hindrance from the auxiliary directs the approach of the electrophile. |

| Michael Addition | Forms a chiral enamine that reacts with α,β-unsaturated systems. | Facial selectivity is controlled by the chiral scaffold. |

| Diels-Alder Reaction | Acts as a chiral dienophile or part of a chiral Lewis acid catalyst. | Controls the endo/exo selectivity and facial approach of the diene. |

Development of Novel Synthetic Methodologies

The unique structure of this compound has also spurred the development of new synthetic methods and reaction concepts in organocatalysis and tandem reactions. rsc.orgresearchgate.netnih.govmdpi.com

Organocatalysis: Imines formed from this compound derivatives can participate in various organocatalytic cycles. For example, in enamine catalysis, the imine can tautomerize to an enamine, which then acts as a nucleophile. This approach allows for the α-functionalization of the malonaldehyde backbone, providing access to complex, non-racemic amino acid derivatives. researchgate.net

Tandem and Cascade Reactions: The multiple reactive sites in this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. mdpi.comnih.govmdpi.comresearchgate.net A reaction can be initiated at the amino group, followed by a subsequent reaction at the aldehyde functionalities, leading to a rapid increase in molecular complexity.

Umpolung Reactivity: A particularly innovative methodology involves the "umpolung" or reversal of polarity of the imine functionality. nih.govnih.gov Typically, the imine carbon is an electrophile. However, under certain catalytic conditions (e.g., using N-Heterocyclic Carbenes or specific phase-transfer catalysts), the imine can be deprotonated to form a nucleophilic species. This nucleophilic imine equivalent can then attack electrophiles, enabling the synthesis of γ-amino ketones and other valuable structures that are difficult to access through traditional methods. This umpolung strategy represents a significant conceptual advance in imine chemistry.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green chemistry" principles is paramount in modern synthetic organic chemistry. ajgreenchem.comrsc.org Future research into the synthesis of 2-aminomalonaldehyde and its derivatives will likely focus on developing more environmentally benign and efficient methods. This includes the exploration of biocatalytic routes, such as the use of amine dehydrogenases for the reductive amination of suitable carbonyl precursors. rsc.org These enzymatic methods often proceed with high stereoselectivity and under mild reaction conditions, offering a significant advantage over traditional chemical methods.

Another avenue for sustainable synthesis is the adoption of alternative energy sources and solvent-free reaction conditions. Techniques like "Grindstone Chemistry," which involves the reaction of solids by grinding them together, have been shown to be energy-efficient and produce high yields for the synthesis of related amino compounds. ijcmas.com The development of one-pot, multi-component reactions will also be crucial in minimizing waste and improving atom economy. nih.govrsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification and engineering of suitable enzymes (e.g., amine dehydrogenases) |

| Green Solvents/Solvent-Free | Reduced environmental impact, simplified purification | Exploration of aqueous media, ionic liquids, or solid-state reactions |

| Alternative Energy Sources | Increased reaction rates, energy efficiency | Application of microwave irradiation or ultrasonication |

| Multi-component Reactions | Improved atom economy, reduced steps | Design of novel one-pot syntheses for this compound derivatives |

Elucidation of Additional Biochemical Roles and Pathways

The in vivo presence and biochemical roles of this compound are largely uncharted territory. While other aldehydes, such as 4-hydroxy-trans-2-nonenal (HNE), are known to be involved in cellular signaling and stress responses, the specific pathways involving this compound have yet to be identified. nih.gov Future research could focus on developing sensitive and specific methods for the in vivo detection and quantification of this compound, potentially adapting techniques like magnetic resonance spectroscopy (MRS) that have been successful in monitoring other metabolites like 2-hydroxyglutarate. nih.govnih.gov

Understanding the metabolism of this compound is another critical area. Investigating its potential interactions with enzymes such as aldehyde dehydrogenases, which are responsible for the detoxification of other aldehydes, could provide insights into its cellular fate. nih.gov Furthermore, exploring its role in complex biochemical cascades, similar to the interconnected pathways seen in neurodegenerative diseases, may reveal novel biological functions. nih.gov

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry offers a powerful tool for understanding and predicting the complex reactivity of molecules like this compound. rsc.org Future research will likely employ advanced computational methods to explore its tautomeric equilibria and reaction mechanisms in greater detail. researchgate.netruc.dk Density Functional Theory (DFT) and other high-level computational approaches can provide valuable insights into the transition states of reactions involving this compound, guiding the design of new synthetic transformations. researchgate.netnih.gov

Moreover, computational studies can be used to predict the outcomes of reactions with a variety of substrates, accelerating the discovery of new applications for this versatile compound. nih.gov The ability to model complex reaction pathways, including those involving multiple steps or competing mechanisms, will be essential for harnessing the full synthetic potential of this compound. researchgate.netuni-muenchen.de

| Computational Method | Application in this compound Research | Expected Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state structures | Accurate prediction of reaction pathways and activation energies |

| Ab initio methods | High-accuracy calculations of electronic structure and properties | Fundamental understanding of bonding and reactivity |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational dynamics | Insights into the role of the reaction environment |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling of enzymatic reactions involving this compound | Understanding of biocatalytic mechanisms at a molecular level |

Expanding Applications in Materials Science and Medicinal Chemistry (focused on synthetic utility)

The synthetic utility of this compound as a building block for more complex molecules is a promising area for future research. In medicinal chemistry, its derivatives could serve as scaffolds for the development of novel therapeutic agents. The 2-aminothiazole (B372263) and 2-aminopyrimidine (B69317) moieties, which can be synthesized from precursors like this compound, are present in a number of approved drugs and are known to exhibit a wide range of biological activities. researchgate.netmdpi.comresearchgate.net Future work could focus on the diversity-oriented synthesis of libraries of this compound derivatives for high-throughput screening against various disease targets.

In materials science, the bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. Its ability to participate in condensation reactions could be exploited to create new materials with tailored properties. The investigation of its use in the synthesis of N-heterocycles is also a promising avenue, as these structures are prevalent in pharmaceuticals, natural products, and functional materials. nih.gov The development of efficient methods for the synthesis of chalcone (B49325) derivatives from this compound could also open up new applications in various fields. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Aminomalonaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between malonaldehyde derivatives and ammonia or amine precursors under controlled pH and temperature. For example, nitro malonaldehyde derivatives (e.g., nitro malonaldehyde monohydrate) can be reduced catalytically using palladium on carbon (Pd/C) under hydrogen gas to yield aminomalonaldehyde derivatives . Reaction optimization requires monitoring via thin-layer chromatography (TLC) or HPLC to minimize side products like Schiff bases. Yield improvements (>70%) are achieved by maintaining anhydrous conditions and using non-polar solvents (e.g., dichloromethane) to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify tautomeric equilibria between enol and keto forms. For example, aldehyde protons appear at δ 9.5–10.0 ppm, while amine protons range from δ 2.5–3.5 ppm in DMSO-d6 .

- IR : Stretching vibrations for C=O (1680–1720 cm) and N-H (3300–3500 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H] for CHNO at m/z 104.0353) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from solvent polarity, pH, or trace metal impurities. Systematic replication using standardized buffers (e.g., phosphate buffer at pH 7.4) and chelating agents (e.g., EDTA) isolates variables. For example, discrepancies in tautomer stability can be addressed via computational modeling (DFT calculations) to predict dominant forms under specific conditions . Cross-validation with multiple techniques (e.g., NMR, UV-Vis) ensures data robustness .

Q. What computational methods are used to model the tautomeric equilibria of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Gibbs free energy differences between tautomers. Solvent effects are modeled using the Polarizable Continuum Model (PCM). For example, simulations show the enol form dominates in polar aprotic solvents (ΔG = −2.3 kcal/mol in DMSO), aligning with experimental NMR data .

Q. What experimental protocols are recommended to assess the thermal stability of this compound during storage?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., 150°C for nitro malonaldehyde derivatives) .

- Accelerated Stability Testing : Samples stored at 40°C/75% RH for 4 weeks, analyzed via HPLC for degradation products (e.g., oxidative dimers). Argon atmospheres and amber vials reduce photodegradation .

Q. How should researchers design experiments to control for variable byproduct formation in this compound synthesis?

- Methodological Answer : Use a factorial design (e.g., 2 matrix) to test variables: temperature (25–60°C), catalyst loading (1–5 mol%), and solvent polarity (log P from −1 to 3). Response Surface Methodology (RSM) optimizes conditions. For example, lower catalyst loading (<2 mol%) reduces palladium-mediated side reactions, while higher solvent polarity minimizes enol-keto shifts .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.